molecular formula C7H13BrO2 B14079393 2-Bromo-2-methylhexanoic acid CAS No. 100960-69-8

2-Bromo-2-methylhexanoic acid

Cat. No.: B14079393
CAS No.: 100960-69-8
M. Wt: 209.08 g/mol
InChI Key: CBDGLHGPNJMCQK-UHFFFAOYSA-N
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Description

2-Bromo-2-methylhexanoic acid ( 100960-69-8) is a versatile brominated carboxylic acid with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry research, primarily serving as a precursor for the synthesis of more complex molecules. Its structure features a chiral α-carbon, and standard synthetic procedures like the Hell-Volhard-Zelinsky (HVZ) reaction typically yield a racemic mixture, making it a subject of interest in stereochemical studies and asymmetric synthesis . In practical research applications, this compound is a key intermediate for various transformations. It can undergo elimination reactions with strong, non-nucleophilic bases (e.g., potassium tert-butoxide) to form α,β-unsaturated carboxylic acids like 2-methylhex-2-enoic acid . The carboxyl group can be readily derivatized into esters or amides through standard protocols, allowing for further functionalization . Furthermore, the bromine atom at the alpha position is a good leaving group, enabling nucleophilic substitution reactions; for example, ammonolysis can be used to synthesize amino acid derivatives such as DL-2-methylnorleucine . The compound is also relevant in advanced asymmetric synthesis, including use in enzymatic resolution or as a starting point for prostaglandin intermediates . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100960-69-8

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromo-2-methylhexanoic acid

InChI

InChI=1S/C7H13BrO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

CBDGLHGPNJMCQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)O)Br

Origin of Product

United States

Asymmetric Synthesis:modern Synthetic Methods Focus on Direct Asymmetric Synthesis to Avoid the 50% Theoretical Yield Limit of Resolution. These Strategies Include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the carboxylic acid substrate to direct the bromination to one face of the enolate. After the stereoselective bromination, the auxiliary is removed to yield the enantiomerically enriched product. The Evans's alkylation using chiral oxazolidinones is a well-known example of this type of substrate-controlled asymmetric synthesis, though applied to alkylation rather than direct bromination. york.ac.ukscribd.com

Enzymatic Resolution: Enzymes can be used for the kinetic resolution of racemic mixtures. For instance, a lipase (B570770) could selectively hydrolyze a racemic ester of 2-bromo-2-methylhexanoic acid, leaving one enantiomer of the ester unreacted.

Asymmetric Catalysis: The development of chiral catalysts that can effect an enantioselective α-halogenation is an area of active research. scribd.comwiley.com For example, asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral catalysts like Ru(II)-BINAP complexes has been successful in producing chiral carboxylic acids. researchgate.net A similar concept could be applied to the synthesis of chiral halo-acids.

Table 2: Asymmetric Approaches to Chiral 2-Halo-2-methylalkanoic Acids

StrategyDescriptionPotential Outcome for this compound
Classical ResolutionFormation of diastereomeric salts with a chiral amine, separation by crystallization, and regeneration of the acid. libretexts.orgyork.ac.uk(R)-2-Bromo-2-methylhexanoic acid or (S)-2-Bromo-2-methylhexanoic acid.
Asymmetric HydrogenationHydrogenation of a corresponding unsaturated precursor using a chiral catalyst (e.g., Ru-BINAP). researchgate.netHigh enantiomeric excess (e.e.) of the saturated chiral acid.
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide the stereochemical course of the reaction. scribd.comDiastereoselective formation of one stereoisomer, which upon removal of the auxiliary gives the desired enantiomer.

Mechanistic and Stereochemical Aspects of 2 Bromo 2 Methylhexanoic Acid Formation and Transformation

Stereochemical Outcomes of α-Bromination at Chiral Centers

The stereochemistry of the α-bromination is a direct consequence of the planar enol intermediate. For a substrate like 2-methylhexanoic acid, where the α-carbon becomes a stereocenter upon bromination, the stereochemical outcome is a primary consideration.

The α-carbon in 2-bromo-2-methylhexanoic acid is a chiral center, as it is bonded to four different groups: a bromine atom, a methyl group, a butyl group, and a carboxyl group. The Hell-Volhard-Zelinsky reaction, proceeding through a planar achiral enol intermediate, results in the formation of a racemic mixture. libretexts.orglibretexts.org

The attack of the bromine molecule on the planar enol can occur with equal probability from either face of the double bond. This non-discriminatory attack leads to the formation of equal amounts of the (R)- and (S)-enantiomers of this compound. khanacademy.org Therefore, unless a chiral influence is introduced, the product will be optically inactive. masterorganicchemistry.compressbooks.pub

If the starting carboxylic acid already contained a chiral center elsewhere in the molecule, the α-bromination would result in the formation of a mixture of diastereomers. Diastereomers have different physical properties and can potentially be separated. libretexts.orgmsu.edu

Table 1: Stereochemical Outcome of HVZ Reaction on 2-Methylhexanoic Acid

Starting MaterialIntermediateProductStereochemical Outcome
2-Methylhexanoic Acid (achiral)Planar Acyl Bromide Enol(±)-2-Bromo-2-methylhexanoic AcidRacemic Mixture (1:1 ratio of R and S enantiomers)

Obtaining enantiomerically pure or enriched this compound requires strategies that avoid the formation of a racemic mixture or allow for its separation.

Reactivity Profiles and Derivatization Pathways of 2 Bromo 2 Methylhexanoic Acid

Elimination Reactions to Form α,β-Unsaturated Carboxylic Acids

In the presence of a strong, sterically hindered base, alkyl halides undergo elimination reactions to form alkenes. libretexts.org For 2-bromo-2-methylhexanoic acid, a dehydrohalogenation reaction can occur to form an α,β-unsaturated carboxylic acid. This type of reaction, typically following an E2 (bimolecular elimination) mechanism, involves the removal of the bromine atom from the α-carbon and a proton from the β-carbon (C3). pressbooks.pub

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu) in a solvent like tert-butanol, favors elimination over substitution. The reaction of the closely related 2-bromo-2-methyl-valeric acid (2-bromo-2-methylpentanoic acid) with potassium tert-butoxide at elevated temperatures yields the corresponding α,β-unsaturated acid, 2-methyl-pent-2-enoic acid, in good yield (65-75%). Similarly, treating this compound with a strong base is expected to yield 2-methylhex-2-enoic acid .

Table 4: Elimination Reaction of this compound

Reactant Reagent/Conditions Major Product Reaction Type

Modifications of the Carboxyl Group of this compound

The carboxyl group (-COOH) of this compound can undergo the typical reactions of carboxylic acids, such as esterification and amide formation, without affecting the α-bromo substituent, provided the appropriate reagents are chosen.

Esterification : Carboxylic acids react with alcohols in the presence of an acid catalyst (like sulfuric acid) to form esters. This compound can be converted to its corresponding esters, for example, methyl 2-bromo-2-methylhexanoate or ethyl 2-bromo-2-methylhexanoate. The esterification of similar α-bromo acids is a documented procedure, such as the conversion of 2(S)-bromo-4-methylpentanoic acid to its tert-butyl ester using tert-butyl acetate. portico.orgzbjimg.com

Amide Formation : The carboxyl group can also be converted into an amide. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). smolecule.com The resulting 2-bromo-2-methylhexanoyl chloride can then react readily with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide. A synthesis for a related hydroxy acid involves the formation of an amide from an acid chloride as a key step.

Table 5: Derivatization of the Carboxyl Group

Reaction Type Reagents Product Class
Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Ester (e.g., Methyl 2-bromo-2-methylhexanoate)

Esterification and Amidation Reactions

This compound can be readily converted into its corresponding esters and amides through several synthetic routes. These derivatives are important for further functionalization or for their application in various chemical and biological studies.

Esterification: The esterification of this compound can be achieved under standard acid-catalyzed conditions, though the tertiary alpha-bromo center can be prone to elimination or substitution side reactions. A common and effective method involves the initial conversion of the carboxylic acid to an acyl halide, which is then reacted with an alcohol. For instance, during the Hell-Volhard-Zelinskii (HVZ) reaction used to synthesize α-bromo acids, the intermediate α-bromo acyl bromide can be trapped with an alcohol instead of water to directly yield the α-bromo ester. chemicalbook.comnih.gov This approach avoids harsh acidic conditions that might promote side reactions.

Amidation: The formation of amides from this compound follows similar principles to esterification, often proceeding through an activated carboxylic acid derivative to facilitate the reaction with an amine. A direct method is the ammonolysis of the acid, where it is treated with ammonia or a primary/secondary amine. A documented synthesis involves the reaction of this compound with a methanolic solution of ammonia at elevated temperatures to produce 2-amino-2-methylhexanoic acid (DL-2-methylnorleucine), demonstrating the displacement of the bromine atom. To form the corresponding bromo-amide, the reaction would typically involve coupling agents or the conversion to an acyl chloride followed by reaction with the desired amine.

A specific example of amidation is the ammonolysis of this compound to synthesize DL-2-methylnorleucine, which proceeds via nucleophilic substitution of the bromine atom.

Reaction TypeReagentsConditionsProductNotes
Esterification1. PBr3, Br2 2. Alcohol (e.g., Methanol)Typically follows HVZ reaction conditions; reaction with alcohol is the final step instead of aqueous workup. chemicalbook.comnih.gov2-Bromo-2-methylhexanoate EsterForms the ester directly from the intermediate acyl bromide.
Amidation (via Ammonolysis)Ammonia in MethanolHeated to 50 °C for 12 hours. 2-Amino-2-methylhexanoic acidThis specific example shows substitution of bromine to form an amino acid. Formation of 2-Bromo-2-methylhexanamide would require different conditions.

Reduction to Bromoalcohols

The carboxylic acid functionality of this compound can be selectively reduced to a primary alcohol, yielding 2-bromo-2-methylhexan-1-ol. This transformation requires a powerful reducing agent capable of reducing carboxylic acids, as milder reagents like sodium borohydride (B1222165) are generally ineffective.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. uzh.ch The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. Despite the strength of the reducing agent, the carbon-bromine bond at the tertiary center generally remains intact under these conditions, making this a reliable method for synthesizing α-bromoalcohols from their corresponding acids. For the analogous compound 2-bromo-5-methylhexanoic acid, reduction with lithium aluminum hydride successfully yields 2-bromo-5-methylhexanol.

SubstrateReducing AgentSolventProductReaction Notes
This compoundLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-Bromo-2-methylhexan-1-olThe reaction involves the formation of a lithium aluminate salt intermediate, which is then hydrolyzed during workup to give the primary alcohol. uzh.ch

Advanced Applications of 2 Bromo 2 Methylhexanoic Acid As a Key Synthetic Building Block

Construction of Chiral Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids is of significant interest in medicinal chemistry and drug discovery, as their incorporation into peptides can lead to enhanced stability, conformational rigidity, and biological activity. 2-Bromo-2-methylhexanoic acid serves as a direct precursor to α-methylated amino acids, a class of compounds known for their unique properties in peptidomimetic design.

A primary application of this compound is in the synthesis of α-amino acids through the nucleophilic displacement of the α-bromine atom. A classic and effective method involves ammonolysis, where ammonia (B1221849) acts as the nucleophile to replace the bromine, thereby introducing the amino group.

A notable example is the synthesis of DL-2-methylnorleucine, a non-proteinogenic amino acid. A patented industrial method outlines a multi-step synthesis starting from 2-methylhexanoic acid. beilstein-journals.org The initial step involves the radical bromination of 2-methylhexanoic acid to yield this compound. beilstein-journals.orgnih.gov This intermediate is then subjected to ammonolysis to produce the target amino acid. beilstein-journals.orgnih.gov

The process begins with the bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). beilstein-journals.orgnih.gov The subsequent ammonolysis is typically carried out using a solution of ammonia in an alcohol, such as methanol, at an elevated temperature. beilstein-journals.org This reaction proceeds via a nucleophilic substitution mechanism to form the racemic mixture of DL-2-methylnorleucine. nih.gov

Table 1: Synthesis of DL-2-methylnorleucine from this compound
StepReactant(s)Reagents/ConditionsProductYieldReference
12-Methylhexanoic acidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Trifluorotoluene, 90°CThis compound>95% (conversion) beilstein-journals.orgnih.gov
2This compound5M Ammonia in Methanol, 50°C, 12 hoursDL-2-methylnorleucine~70% (isolated) beilstein-journals.orgnih.gov

This method provides a direct and industrially viable route to α-methylated amino acids, which are valuable components in the synthesis of peptidomimetics and other biologically active molecules. The resulting racemic amino acid can then be resolved into its pure enantiomers through subsequent steps, such as enzymatic resolution. beilstein-journals.org

While this compound is a key precursor for α-methylated amino acids, detailed research findings on its direct incorporation into complex peptide structures through advanced linkages are not extensively documented in publicly available literature. The synthesis of the corresponding amino acid, 2-methylnorleucine, is the primary route for its inclusion in peptide chains using standard peptide coupling techniques. The steric hindrance provided by the α-methyl group of the resulting amino acid is a desirable feature in the design of peptidomimetics, as it can restrict the conformational flexibility of the peptide backbone, potentially leading to increased receptor affinity and enzymatic stability.

Precursor for Diversified Organic Scaffolds

The reactivity of the α-bromo-α-methyl-substituted carboxylic acid functionality in this compound suggests its potential as a precursor for a variety of organic structures, including cyclic compounds.

Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of ring systems. Generally, α-bromo carbonyl compounds can participate in such reactions, acting as electrophiles or radical precursors. However, specific examples detailing the use of this compound in annulation and cyclization reactions to form complex polycyclic scaffolds are not widely reported in scientific literature. The inherent steric hindrance at the α-carbon may influence its reactivity in these transformations compared to less substituted α-bromo acids.

The intramolecular cyclization of γ- or δ-hydroxy-α-bromo acids is a common method for the synthesis of lactones. While this is a well-established synthetic strategy, specific studies detailing the synthesis of lactones or other cyclic derivatives directly from this compound are limited. The synthesis of a lactone from this particular starting material would necessitate the prior introduction of a hydroxyl group at a suitable position (e.g., γ or δ) on the hexanoic acid chain. Following this, an intramolecular nucleophilic substitution, where the hydroxyl group displaces the α-bromine, would lead to the formation of a lactone ring. General methods for the synthesis of α-bromolactones from their corresponding lactones often involve a ring-opening to the α-bromocarboxylic acid followed by a base-mediated ring-closure. beilstein-journals.orgnih.govbeilstein-journals.org This suggests that a suitably functionalized derivative of this compound could potentially undergo cyclization to form a substituted lactone.

Integration into Polymer Synthesis and Material Science (e.g., as ATRP initiator, if directly related to the compound itself, not its analogues)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govmdpi.com The process relies on a reversible activation and deactivation of dormant polymer chains, which is typically initiated by an alkyl halide in the presence of a transition metal catalyst.

The structural motif of an α-bromo-α-methyl ester or acid is a highly effective initiating group for ATRP. While specific research demonstrating the use of this compound as an ATRP initiator is not prevalent, its structural analog, 2-bromo-2-methylpropionic acid, is a widely used and commercially available ATRP initiator. scientificlabs.co.uk Given that the initiating capability is derived from the carbon-bromine bond at the α-position to the carbonyl group, it is scientifically plausible that this compound can function as an ATRP initiator.

The carboxylic acid group of this compound allows for its covalent attachment to surfaces or other molecules, creating a macroinitiator for surface-initiated ATRP (SI-ATRP) or for the synthesis of graft copolymers. For instance, it could be grafted onto substrates with hydroxyl groups, such as cellulose (B213188) or silica (B1680970) nanoparticles, to grow polymer brushes from the surface. scientificlabs.co.uk

Table 2: Potential Application of this compound as an ATRP Initiator
FeatureDescription
Initiating Group The 2-bromo-2-methylpropanoate (B8525525) moiety is a well-established initiating group for ATRP.
Potential Monomers Styrenes, (meth)acrylates, and acrylonitrile (B1666552) are monomers that are typically amenable to polymerization using this class of initiators. nih.govmdpi.com
Mechanism The C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (e.g., Cu(I)/ligand), generating a radical that initiates polymerization.
Advantages The carboxylic acid functionality allows for tethering to surfaces or other molecules to create functional materials. The hexyl chain would impart different solubility and surface properties to the initiator compared to shorter-chain analogues.

The use of this compound as an ATRP initiator would be particularly advantageous in applications where the lipophilicity of the butyl chain is desired to influence the properties of the resulting polymer or its interaction with the polymerization medium.

Analytical and Computational Studies on 2 Bromo 2 Methylhexanoic Acid

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of 2-Bromo-2-methylhexanoic acid. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.

In a typical ¹H NMR spectrum, the absence of a signal in the region of δ 4.0-4.5 ppm would confirm the substitution at the α-carbon, as there is no proton attached to it. The spectrum would be characterized by signals corresponding to the methyl group at the C2 position and the protons of the butyl chain. Due to the symmetry of the methyl group at the alpha position, a distinct singlet would be expected.

¹³C NMR spectroscopy further corroborates the structure. Key signals would include the carbon of the carboxyl group (C=O), the quaternary α-carbon bonded to the bromine atom, and the carbons of the methyl and butyl groups. The chemical shift of the α-carbon would be significantly influenced by the attached bromine atom.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
-CH₃ (at C2) ~1.8 Singlet
-CH₂- (butyl chain) 0.9 - 1.6 Multiplets
-CH₃ (terminal) ~0.9 Triplet

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=O 170-180
C2 (C-Br) 50-60
C3-C6 (butyl chain) 14-40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to analyze the fragmentation patterns of this compound. The molecular formula of the compound is C₇H₁₃BrO₂. epa.gov This gives it a monoisotopic mass of approximately 208.01 g/mol . epa.gov

A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature provides definitive evidence of the presence of a single bromine atom in the molecule. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH), the bromine atom, or cleavage of the alkyl chain.

Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Note
[M]⁺ 208 210 Molecular ion
[M-COOH]⁺ 163 165 Loss of carboxyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands that correspond to specific vibrational modes of the molecule.

The most prominent features in the IR spectrum would be the broad absorption band of the O-H stretch of the carboxylic acid group, typically found in the range of 2500-3300 cm⁻¹. Additionally, a sharp and strong absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700 cm⁻¹. The presence of the carbon-bromine bond is confirmed by a characteristic C-Br stretching vibration in the fingerprint region, generally between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carbonyl C=O stretch ~1700 (strong)
Alkyl C-H stretch 2850-2960

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers. Both gas and liquid chromatography play crucial roles in its analytical characterization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purity assessment of this compound can be effectively performed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). In a synthesis of DL-2-methylnorleucine from this compound, LC-MS was used to monitor the reaction, indicating that HPLC is a suitable analytical technique. google.com For a similar compound, 2-bromo-2-methylpropanoic acid, a reverse-phase HPLC method has been developed using a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com A similar system could be adapted for this compound.

GC can also be employed, often coupled with a mass spectrometer (GC-MS), to separate and identify volatile impurities. The choice between GC and HPLC would depend on the volatility and thermal stability of the compound and any potential impurities.

Typical HPLC Conditions for Purity Assessment

Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid)

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in stereoselective synthesis.

Chiral HPLC is a common approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for the separation of chiral carboxylic acids. In a related context, the enantiomers of a derivative of 2-amino-3-methylhexanoic acid, which can be synthesized from this compound, were separated using a Chirobiotic T column.

Alternatively, chiral Gas Chromatography (GC) can be used. A study on the separation of racemates by GC utilized a hydroxyl-functionalized homochiral porous organic cage as a stationary phase, which successfully separated the enantiomers of 2-methylhexanoic acid. researchgate.net This suggests that a similar approach could be developed for its brominated analog.

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-methylhexanoic acid
2-bromo-2-methylpropane
2-bromo-4-methylpentanoic acid
2-bromohexanoic acid
2-Bromo-3-methylpentanoic acid
(2S,3S)-2-amino-3-methylhexanoic acid
DL-2-methylnorleucine
2-bromo-2-methylpropanoic acid
(R)-2-bromo-4-methylpentanoic acid
Acetonitrile
Water
Phosphoric acid
Formic acid
Bromine
⁷⁹Br

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound, computational approaches can offer insights that are complementary to experimental studies, aiding in the interpretation of analytical data and guiding synthetic efforts. These methods allow for the exploration of molecular characteristics that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, energies, and descriptors of reactivity. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic characteristics. ijcce.ac.ir

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijcce.ac.irdergipark.org.tr A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group would be expected to influence these orbital energies significantly.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netchemrxiv.org For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxyl group, indicating their nucleophilic character, and a positive potential around the acidic hydrogen and the carbon atom attached to the bromine, highlighting their electrophilicity.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed information about charge distribution and hyperconjugative interactions within the molecule. ijcce.ac.irnih.gov In this compound, NBO analysis could quantify the delocalization of electron density, for instance, from the lone pairs of the bromine atom to adjacent antibonding orbitals, which can affect the C-Br bond strength and reactivity. nih.gov

The following table presents hypothetical data that could be obtained from DFT calculations on this compound, illustrating the types of insights that can be gained.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for reaction.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.
Partial Charge on α-Carbon+0.15 eA positive charge indicates an electrophilic site, susceptible to nucleophilic attack.
Partial Charge on Bromine-0.10 eIndicates the electron-withdrawing nature of the bromine atom.

These computational insights are invaluable for predicting the behavior of this compound in chemical reactions. For example, the identification of electrophilic and nucleophilic sites can help in understanding its susceptibility to different reagents.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational changes and reaction dynamics. adamasuniversity.ac.in For this compound, MD simulations can be particularly useful for exploring its behavior in solution and for modeling reaction pathways, such as nucleophilic substitution at the α-carbon.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

MD simulations can be used to study the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is important because the reactivity of a molecule can be highly dependent on its conformation.

Furthermore, MD simulations can be employed to model chemical reactions. For instance, the nucleophilic substitution of the bromine atom by a nucleophile is a key reaction for α-bromo acids. libretexts.org MD simulations can be used to study the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. By calculating the potential of mean force along the reaction coordinate, the free energy barrier for the reaction can be determined, providing a prediction of the reaction rate.

The table below outlines the types of information that could be derived from MD simulations of a nucleophilic substitution reaction on this compound.

Simulation Parameter/Result Description Potential Insight
Potential of Mean Force (PMF)The free energy profile along the reaction coordinate.Determines the activation energy and the thermodynamic stability of reactants, intermediates, and products.
Solvent EffectsThe influence of the surrounding solvent molecules on the reaction.Can reveal how the solvent stabilizes or destabilizes the transition state, affecting the reaction rate.
Trajectory AnalysisVisualization and analysis of the atomic motions during the reaction.Provides a detailed, atomistic picture of the reaction mechanism.

While computationally intensive, MD simulations provide a dynamic perspective on chemical processes that is not accessible through static quantum chemical calculations alone.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to identify and characterize molecules. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as perform a detailed conformational analysis.

Conformational Analysis: The flexible hexanoic acid chain allows for a multitude of conformations. Computational methods, such as conformational searches using molecular mechanics or DFT, can be used to identify the low-energy conformers of this compound. researchgate.netnih.gov The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformation is crucial as it influences both the physical properties and the reactivity of the molecule.

NMR Spectroscopy: The prediction of NMR chemical shifts and coupling constants is a valuable application of computational chemistry. sparkl.meresearchgate.netwalisongo.ac.idnih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ijcce.ac.ir By calculating the NMR spectra for different conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be compared with experimental data. This can aid in the assignment of peaks and the elucidation of the molecule's structure in solution.

The following table provides an example of hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound.

Atom Hypothetical Predicted ¹³C Chemical Shift (ppm) Hypothetical Predicted ¹H Chemical Shift (ppm)
C1 (Carboxyl)175.0-
C2 (α-carbon)60.0-
C2-CH₃25.01.8 (s, 3H)
C335.02.1 (m, 2H)
C428.01.4 (m, 2H)
C522.01.3 (m, 2H)
C614.00.9 (t, 3H)

Infrared (IR) Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule. chemrxiv.org These frequencies correspond to the absorption bands in an IR spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned, providing information about its functional groups and bonding. For this compound, characteristic vibrational frequencies would be expected for the C=O and O-H stretching of the carboxylic acid group, as well as the C-Br stretching mode.

Future Perspectives and Emerging Research Avenues for 2 Bromo 2 Methylhexanoic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of α-bromo carboxylic acids often involves methods like the Hell-Volhard-Zelinskii reaction, which utilizes stoichiometric amounts of phosphorus tribromide and bromine, presenting environmental and safety concerns. chemistrysteps.comlibretexts.org A known method for synthesizing 2-bromo-2-methylhexanoic acid involves the radical bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as benzotrifluoride. libretexts.org This process achieves a high conversion rate of over 95%. libretexts.org

Future research into greener synthetic routes for this compound could focus on several promising areas:

Photocatalysis: The use of visible light-mediated photoredox catalysis could offer a milder and more selective method for the α-bromination of 2-methylhexanoic acid. This approach often utilizes less toxic reagents and can proceed at ambient temperatures, reducing energy consumption.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could be explored. These techniques can enhance reaction rates and reduce the need for hazardous solvents, aligning with the principles of green chemistry.

Biocatalysis: The development of enzymatic systems, potentially using engineered haloperoxidases, could enable the direct and highly selective bromination of 2-methylhexanoic acid under environmentally benign aqueous conditions.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Approaches for this compound

Method Reagents Potential Advantages Research Focus
Radical Bromination N-Bromosuccinimide (NBS), AIBN High conversion Optimization of solvent and initiator for greener profile.
Photocatalysis Photocatalyst, Bromine Source Mild conditions, high selectivity, low energy use Catalyst development, reaction optimization.
Mechanochemistry Brominating agent, solid-state reaction Solvent-free, reduced waste, energy efficiency Exploration of reaction conditions and scalability.

| Biocatalysis | Haloperoxidase enzyme, bromide source | High selectivity, aqueous conditions, sustainability | Enzyme discovery and engineering, process development. |

Exploration of Novel Catalytic Transformations

The bromine atom at the α-position makes this compound a versatile substrate for a variety of nucleophilic substitution reactions. libretexts.org Future research is expected to focus on novel catalytic transformations that can leverage this reactivity for the construction of more complex molecules.

Key areas for exploration include:

Cross-Coupling Reactions: Metallaphotoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds from carboxylic acids. princeton.edu Future studies could investigate the use of this compound in nickel- or copper-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups at the α-position. acs.org

Decarboxylative Functionalization: The carboxylic acid group can be used as a handle for decarboxylative reactions, generating a radical or carbanionic intermediate at the α-position. acs.org This would open up pathways for the synthesis of novel substituted alkanes.

Asymmetric Transformations: The development of chiral catalysts could enable the enantioselective substitution of the bromine atom, providing access to optically pure α-substituted hexanoic acid derivatives, which are valuable building blocks in medicinal chemistry.

Application in Complex Natural Product Synthesis

α-Bromo carboxylic acids are valuable intermediates in the synthesis of complex organic molecules, including natural products. libretexts.org The primary documented application of this compound is as a key intermediate in the synthesis of (2S,3S)-2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid found in certain fungal species. libretexts.org The synthesis proceeds via ammonolysis of the this compound intermediate. libretexts.org

Future research could expand the application of this compound in the synthesis of other natural products where a 2-methylhexanoic acid moiety or a related structure is present. Its ability to serve as a precursor to α-hydroxy or α-amino acids makes it a potentially useful building block for the synthesis of peptides, alkaloids, and other bioactive molecules. libretexts.orgnih.gov The diastereoselective and enantioselective functionalization of this compound would be crucial for its application in the total synthesis of complex, stereochemically rich natural products. rsc.orgresearchgate.net

Advanced Functionalization and Material Science Integration

The functional groups of this compound—the carboxylic acid and the bromine atom—provide two distinct points for modification, making it a candidate for integration into advanced materials.

Polymer Synthesis: The carboxylic acid group can be used to anchor the molecule onto polymer backbones or to initiate ring-opening polymerizations. The bromine atom can then serve as a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This could be used to create polymers with tailored properties for applications in drug delivery, coatings, or advanced composites.

Surface Modification: this compound could be used to modify the surfaces of materials. The carboxylic acid can bind to metal oxide surfaces, while the bromine atom provides a reactive handle for attaching other molecules, thereby altering the surface properties such as hydrophobicity, biocompatibility, or chemical reactivity.

Development of Functional Materials: By incorporating this molecule into larger structures, it may be possible to develop new functional materials. For example, its integration into liquid crystals or other ordered materials could be explored to create new responsive systems.

While the specific research on this compound is still in its early stages, its chemical structure suggests a wide range of potential applications and research opportunities. Future investigations into its synthesis and reactivity are likely to unlock its full potential as a versatile building block in organic chemistry and material science.

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